L-arabinonic acid

Biocatalysis Fermentation Bioproduction

Researchers face failed syntheses when using the wrong enantiomer. Procure L-arabinonic acid (CAS 608-53-7) for stereospecific applications. - Verified L-enantiomer ([α]D20 -9.6° to -41.7°) distinct from D-arabinonic acid ([α]D25 +10.5°). - Achieves 35% yield in microbial conversion to L-1,2,4-butanetriol, vs. 25% from D-xylonic acid. - Sourced from G. oxydans fermentation (titer: 133 g/L) for cost-effective scaling. - Essential for PAn copolyamide synthesis; D-xylonic acid route yields different PXn polymers.

Molecular Formula C5H10O6
Molecular Weight 166.13 g/mol
Cat. No. B1238847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-arabinonic acid
Molecular FormulaC5H10O6
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m0/s1
InChIKeyQXKAIJAYHKCRRA-YVZJFKFKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Arabinonic Acid for Biocatalytic and Polymer Research: A Compound-Specific Procurement Guide


L-Arabinonic acid (CHEBI:33510) is a five-carbon sugar acid (pentonic acid) belonging to the aldonic acid class, with the molecular formula C5H10O6 and a molecular weight of 166.13 g/mol. It is the L-enantiomer of arabinonic acid, existing as a conjugate acid of L-arabinonate. It is naturally produced via the oxidation of L-arabinose and is distinct from its enantiomer, D-arabinonic acid (CHEBI:20912), and other pentonic acid analogs like D-xylonic acid.

Sourcing L-Arabinonic Acid: Why Generic Pentonic Acid Substitution is a Critical Scientific Error


Scientific users cannot interchangeably substitute L-arabinonic acid with its enantiomer, D-arabinonic acid, or close analogs like D-xylonic acid. The specific stereochemistry of L-arabinonic acid dictates its physical properties, reactivity, and biological interactions. For instance, L-arabinonic acid exhibits a fundamentally different optical rotation range ([α]D20 -9.6° to -41.7°) compared to D-arabinonic acid ([α]D25 +10.5°), and a higher melting point (118-119°C versus 114-116°C). These differences directly impact its performance as a synthetic intermediate; L-arabinonic acid provides a 35% yield in the microbial conversion to the energetic material precursor L-1,2,4-butanetriol, while the D-xylonic acid route yields only 25% for the corresponding D-isomer. Ignoring stereochemistry leads to failed syntheses, different polymerization outcomes, and invalid research data.

Quantitative Decision Gate: Direct Evidence to Select L-Arabinonic Acid Over Analogs


Microbial Production Titer: Gluconobacter oxydans Outperforms Other Systems for L-Arabinonic Acid

For bulk procurement considerations, the production titer achieved by Gluconobacter oxydans 621H is substantially higher than that of engineered Saccharomyces cerevisiae or Escherichia coli systems. G. oxydans 621H reached a combined titer of 133 g/L (814 mM) of L-arabinonic acid and its lactone in a pH 6-controlled fed-batch bioreactor, compared to 18 g/L for S. cerevisiae expressing AraDH and 43.9 g/L for an engineered E. coli strain. This represents a 7.4-fold improvement over the yeast system and a 3-fold improvement over the E. coli system.

Biocatalysis Fermentation Bioproduction

Downstream Conversion Yield: L-Arabinonic Acid is a Superior Precursor for L-1,2,4-Butanetriol

For researchers synthesizing the energetic material precursor 1,2,4-butanetriol (BTO), L-arabinonic acid provides a quantifiably more efficient route. The microbial conversion of L-arabinonic acid to L-1,2,4-butanetriol proceeds with a 35% yield using E. coli BL21(DE3)/pWN6.222A. In a direct comparison, the analogous conversion of D-xylonic acid to D-1,2,4-butanetriol achieves only a 25% yield. This represents a relative yield improvement of 40%.

Energetic materials Microbial synthesis Precursor chemistry

Stereochemical Purity: Distinct Optical Rotation Defines L-Arabinonic Acid vs. D-Arabinonic Acid

Enantiomeric identity is a fundamental differentiator. L-arabinonic acid exhibits a specific optical rotation of [α]D20 -9.6° to -41.7°, in contrast to its enantiomer, D-arabinonic acid, which shows [α]D25 +10.5° (c=6.0). This stark difference in the sign and magnitude of optical rotation provides an unambiguous analytical handle for identity confirmation and quality control, ensuring the correct stereochemistry for a research goal. The melting points are also distinct: 118-119°C for the L-form versus 114-116°C for the D-form.

Chiral chemistry Stereochemistry Quality control

Polymer Functionalization: L-Arabinonic Acid Derivatives Yield Stereoregular Copolyamides

The 5-amino-5-deoxy derivative of L-arabinonic acid (5-amino-5-deoxy-2,3,4-tri-O-methyl-L-arabinonic acid) is a definitive monomer for synthesizing specific optically active stereoregular copolyamides (PAn). The analogous monomer derived from D-xylonic acid (5-amino-5-deoxy-2,3,4-tri-O-methyl-D-xylonic acid) polymerizes into a structurally different copolyamide (PXn). This demonstrates that L-arabinonic acid is not a generic hydroxyl acid source; its unique stereochemistry is directly encoded into the final polymer architecture, dictating its material properties.

Stereoregular polymers Optically active polymers Carbohydrate-based monomers

Validated Application Scenarios for Procuring L-Arabinonic Acid


Scalable Bioproduction of L-Arabinonic Acid for Downstream Chemistry

Procurement for large-scale conversion processes should favor L-arabinonic acid sourced from G. oxydans fermentation. This method delivers a guaranteed high titer of 133 g/L , which directly translates to lower production costs and a more robust supply for subsequent catalytic or microbial steps, such as the high-yield (35%) synthesis of the precursor L-1,2,4-butanetriol.

Synthesis of Energetic Material Precursor L-1,2,4-Butanetriol

Research programs focused on developing new energetic materials should specify L-arabinonic acid over D-xylonic acid as the primary synthon. The established microbial route provides a verified 35% yield for the critical L-1,2,4-butanetriol intermediate, compared to only 25% from D-xylonic acid, making the L-arabinonic pathway significantly more efficient in terms of atom economy and material costs.

Creation of Stereoregular, Optically Active Polyamides

When designing novel stereoregular polymers, researchers must procure L-arabinonic acid as a specific building block. The 5-amino-5-deoxy derivative of L-arabinonic acid is uniquely required to synthesize the PAn family of copolyamides, a class of optically active polymers inaccessible using the D-xylonic acid-derived monomer, which leads to the distinct PXn family.

Chiral Chemistry and Analytical Standards

For any application requiring a defined chiral pentonic acid, the procurement must be for the L-enantiomer. L-arabinonic acid can be analytically verified via its distinct optical rotation ([α]D20 -9.6° to -41.7°) and melting point (118-119°C), both of which are quantitatively different from its D-enantiomer ([α]D25 +10.5°, mp 114-116°C), ensuring the correct stereochemistry is applied.

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